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Ethyl Bromoacetate-13C, d2

Cat. No.: B1162575
M. Wt: 170.01
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Bromoacetate-13C, d2 is a stable isotope-labeled analog of ethyl bromoacetate, specifically designed for use in advanced research and development. This compound, with a molecular formula of C³¹³CH5D2BrO2 and a molecular weight of 170.01, serves as a critical alkylating agent and synthetic intermediate in organic and medicinal chemistry . Its primary research value lies in its application as a precursor in the synthesis of other stable isotope-labeled compounds, such as Sodium Oxo-De(aminodimethyl) Bedoradrine-13C, d2, which is a selective β-adrenergic stimulant, thereby facilitating pharmacokinetic and metabolic studies . Furthermore, this labeled reagent is used in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs), aiding in the accurate tracking and identification of metabolic pathways . It also finds utility in the preparation of steroidal antiestrogens through cyclic condensation and acts as a reactant in the synthesis of antimicrobial and antioxidant coumarinyloxymethyl-thiadiazolone derivatives . As a liquid, it should be stored at 2-8°C in a refrigerator . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃¹³CH₅D₂BrO₂

Molecular Weight

170.01

Synonyms

Bromoacetic Acid-13C, d2 Ethyl Ester;  Bromoacetic Acid-13C, d2 Ethyl Ester;  Ethyl [1,2]Bromoacetate-13C, d2; 

Origin of Product

United States

Sophisticated Synthetic Methodologies for Isotopic Incorporation in Ethyl Bromoacetate 13c, D2

Strategies for Carbon-13 Enrichment in the Acetate (B1210297) Moiety

The incorporation of Carbon-13 into the ethyl bromoacetate (B1195939) structure is most efficiently achieved by utilizing starting materials already enriched with the desired isotope. This approach avoids the complexities and often lower efficiencies of introducing the label at a later stage.

The most direct and common route for preparing ¹³C-labeled ethyl bromoacetate begins with a commercially available, isotopically enriched precursor. symeres.com Bromoacetic acid is the immediate precursor to its ethyl ester, and several ¹³C-labeled versions are available, allowing for precise placement of the isotopic label. wikipedia.org These precursors are synthesized to have high isotopic purity, typically 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The choice of precursor determines the position of the ¹³C label in the final product:

Bromoacetic acid-1-¹³C : Places the label at the carbonyl carbon.

Bromoacetic acid-2-¹³C : Places the label at the alpha-carbon (the CH₂Br group). sigmaaldrich.com

Bromoacetic acid-1,2-¹³C₂ : Incorporates the label at both carbon positions of the acetate moiety. isotope.com

The synthesis then proceeds via esterification of the selected labeled bromoacetic acid. chemicalbook.com

Table 1: Commercially Available Carbon-13 Labeled Bromoacetic Acid Precursors

Compound Name CAS Number Isotopic Purity Position of ¹³C Label
Bromoacetic acid-1-¹³C 57858-24-9 99% Carbonyl Carbon (C1)
Bromoacetic acid-2-¹³C 64891-77-6 99% Alpha-Carbon (C2)
Bromoacetic acid-1,2-¹³C₂ 52947-00-9 99% Both C1 and C2

The conversion of [¹³C]bromoacetic acid to its corresponding ethyl ester is typically accomplished through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). chemicalbook.comnih.gov

A common laboratory-scale procedure involves refluxing a mixture of bromoacetic acid, ethanol, and a catalytic amount of concentrated sulfuric acid. chemicalbook.comchemicalbook.com The reaction is typically allowed to proceed for several hours to reach equilibrium. chemicalbook.com To improve the yield, the water formed during the reaction can be removed. An apparatus featuring a water trap (such as a Dean-Stark apparatus) can be employed, often with a solvent like benzene (B151609) or toluene (B28343) to facilitate azeotropic removal of water, thereby driving the reaction toward the product. chemicalbook.comorgsyn.org

Following the reaction, the mixture is worked up by washing with water to remove the acid catalyst and any unreacted ethanol, followed by a wash with a mild base like sodium bicarbonate solution to neutralize any remaining acid. orgsyn.org The crude ethyl [¹³C]bromoacetate is then dried over an anhydrous salt and purified by distillation to yield the final, isotopically labeled product. nih.govorgsyn.org

Table 2: Typical Reaction Parameters for Fischer Esterification of Bromoacetic Acid

Parameter Condition Purpose
Reactants Bromoacetic Acid, Ethanol (excess) Ester formation
Catalyst Concentrated Sulfuric Acid Accelerates the reaction
Temperature Reflux Provides energy for the reaction
Duration 12-24 hours To reach equilibrium or completion
Purification Washing, Distillation Isolation of pure product

Advanced Deuterium (B1214612) Labeling Approaches at the Alpha-Position

Introducing deuterium specifically at the alpha-position of the bromoacetate moiety takes advantage of the acidity of the α-hydrogens, which are activated by the adjacent carbonyl group. libretexts.org

The hydrogens on the carbon atom adjacent to a carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate or undergo exchange in the presence of an acid catalyst. libretexts.org This reactivity allows for their replacement with deuterium through a process known as hydrogen-deuterium (H-D) exchange. wikipedia.org

The reaction is typically performed using deuterium oxide (D₂O) as the deuterium source. libretexts.orglibretexts.org The exchange can be catalyzed by either an acid or a base. libretexts.orglibretexts.org Under these conditions, the α-hydrogens are reversibly removed and replaced by deuterium from the solvent. Using a large excess of D₂O ensures that the equilibrium is shifted towards the deuterated product, resulting in a high level of deuterium incorporation. libretexts.orglibretexts.org This H-D exchange can be performed on either bromoacetic acid itself before esterification or on ethyl bromoacetate after the ester has been formed.

An alternative to direct H-D exchange is to build the molecule using already deuterated starting materials. While a variety of deuterated reagents can be used in organic synthesis, for the specific case of alpha-deuteration of ethyl bromoacetate, the most practical approach involves starting with a precursor that already contains the deuterium labels. nih.govbeilstein-archives.org

For instance, the synthesis could begin with deuterated acetic acid (CD₃COOH), which can then be brominated at the alpha-position. However, controlling the bromination to yield BrCD₂COOH without side reactions can be complex. A more straightforward method is to utilize a precursor where the deuterium has been selectively introduced, such as through the decarboxylation of a deuterated malonic acid derivative in the presence of a brominating agent. rsc.org Another method involves the use of deuterated reducing agents like sodium borodeuteride to reduce a precursor molecule, although this is less direct for the target compound. rsc.org The H-D exchange method generally remains the more efficient and common strategy for this particular transformation. wikipedia.orglibretexts.org

Convergent Synthesis Pathways for Dual Carbon-13 and Deuterium Labeling

A convergent or, more accurately, a sequential synthetic pathway is employed to produce the dual-labeled Ethyl Bromoacetate-13C, d2. This strategy ensures precise control over the location of each isotopic label. The most logical and efficient sequence involves first securing the carbon-13 label through a suitable precursor, followed by the introduction of deuterium.

Proposed Synthetic Route:

Selection of Precursor : The synthesis begins with a commercially available, high-purity ¹³C-labeled bromoacetic acid, such as Bromoacetic acid-2-¹³C or Bromoacetic acid-1-¹³C, depending on the desired labeling pattern.

Alpha-Deuteration : The selected [¹³C]bromoacetic acid undergoes a controlled hydrogen-deuterium exchange reaction. The acid is dissolved in an excess of deuterium oxide (D₂O) with a catalytic amount of acid (e.g., D₂SO₄) or base (e.g., NaOD). The mixture is heated to facilitate the complete exchange of the two alpha-protons for deuterons, yielding [¹³C, d₂]bromoacetic acid.

Esterification : The resulting dual-labeled bromoacetic acid is then subjected to Fischer esterification. It is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and heated under reflux.

Purification : The final product, this compound, is isolated and purified through standard techniques of extraction and distillation to ensure high chemical and isotopic purity.

This sequential approach is highly efficient as it utilizes well-established, high-yielding reactions and allows for the precise and controlled incorporation of both carbon-13 and deuterium isotopes into the target molecule.

Applications in Reaction Mechanism Elucidation and Kinetic Studies

Deuterium (B1214612) Kinetic Isotope Effects (KIE) Investigations

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The difference in mass between hydrogen (¹H) and deuterium (²H or D) is the largest of any stable isotopic pair, leading to the most pronounced and commonly studied KIEs. wikipedia.orglibretexts.org This effect primarily arises from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. Breaking a C-D bond requires more energy than breaking a C-H bond, resulting in a slower reaction rate for the deuterated compound. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. pharmacy180.com For reactions involving Ethyl Bromoacetate-¹³C, d₂, a primary KIE would be expected in mechanisms where a proton is abstracted from the α-carbon in the slowest step. A classic example is the E2 (bimolecular elimination) reaction or the formation of an enolate under base catalysis.

By comparing the rate of reaction of standard ethyl bromoacetate (B1195939) with that of Ethyl Bromoacetate-¹³C, d₂, researchers can calculate the deuterium KIE (kH/kD). A large kH/kD value, typically ranging from 2 to 8, provides strong evidence that the C-H/C-D bond is being cleaved in the rate-determining step. pharmacy180.comprinceton.edu For instance, in a base-induced elimination reaction to form ethyl acrylate, a significant primary KIE would support a concerted E2 mechanism where the base removes a proton from the α-carbon simultaneously with the departure of the bromide ion.

Table 1: Illustrative Primary KIE Data for Reactions of Ethyl Bromoacetate

Reaction Type Proposed Rate-Determining Step Base Used Observed kH/kD Mechanistic Implication
Elimination C-H/C-D bond cleavage Sodium Ethoxide 6.8 C-H bond breaking occurs in the rate-determining step, consistent with an E2 mechanism.
Enolate Formation C-H/C-D bond cleavage Lithium Diisopropylamide 7.2 Proton abstraction is the slowest step of the reaction.
Reformatsky Reaction Oxidative addition of Zinc Zinc Dust 1.05 C-H bond is not broken in the rate-determining step. nrochemistry.com

Secondary kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not broken in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their small magnitude, SKIEs provide valuable information about changes in the steric environment or hybridization of the isotopic center during the transition state.

When Ethyl Bromoacetate-¹³C, d₂ undergoes nucleophilic substitution (SN1 or SN2), the deuterium atoms at the α-carbon (the reaction center) are not removed. However, the hybridization of this carbon changes as the reaction progresses.

In an Sₙ2 reaction , the α-carbon transitions from sp³ hybridization in the reactant towards an sp²-like, trigonal bipyramidal transition state. This change leads to a small inverse KIE (kH/kD < 1), typically around 0.8-0.9, because the C-D bending vibrations become stiffer in the constrained transition state.

In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation. The α-carbon changes from sp³ to sp² hybridization. This allows for greater vibrational freedom for the remaining C-D bonds (out-of-plane bending), resulting in a small normal KIE (kH/kD > 1), typically around 1.1-1.25. wikipedia.org

Therefore, by precisely measuring the secondary KIE, chemists can distinguish between Sₙ1 and Sₙ2 pathways for reactions involving ethyl bromoacetate.

Table 2: Hypothetical Secondary KIE Data for Nucleophilic Substitution of Ethyl Bromoacetate

Reaction Conditions Nucleophile Observed kH/kD (per D) Interpretation
Acetone, 25°C Iodide 0.95 Inverse KIE suggests an Sₙ2 mechanism with a tight transition state.
80% Ethanol (B145695), 50°C Solvolysis 1.18 Normal KIE suggests significant carbocation character in the transition state, consistent with an Sₙ1 mechanism.
THF, 0°C Cyanide 0.92 Strong inverse KIE points to a classic, concerted Sₙ2 pathway.

Carbon-13 Isotope Effects in Reaction Pathways

While larger for deuterium, KIEs are also observable for heavier atoms like carbon. libretexts.org A ¹²C-¹³C KIE is much smaller, typically in the range of 1.02 to 1.07, because the percentage mass difference between the isotopes is only about 8%. wikipedia.org However, modern high-precision techniques allow for their measurement, providing direct insight into bonding changes at carbon centers. icm.edu.plresearcher.life

In Ethyl Bromoacetate-¹³C, d₂, the ¹³C label is on the α-carbon. A ¹³C KIE at this position is a primary KIE that directly probes the breaking of the C-Br bond or the formation of a new bond to this carbon. nih.gov This is particularly useful for distinguishing between substitution mechanisms.

In an Sₙ2 reaction , both C-Br bond breaking and new bond formation occur in the transition state. This leads to a significant normal KIE (k¹²/k¹³ > 1), as the bonding to the α-carbon is weaker in the transition state compared to the ground state. nih.gov

In an Sₙ1 reaction , the rate-limiting step is the cleavage of the C-Br bond to form a carbocation. This significant weakening of the bonding to the α-carbon in the transition state also results in a large normal KIE. nih.gov

While both mechanisms can give a normal KIE, the magnitude, when combined with secondary deuterium KIEs, provides a clearer mechanistic picture. For example, a large normal ¹³C KIE combined with a normal secondary deuterium KIE is a strong indicator of an Sₙ1 pathway.

The magnitude of the ¹³C KIE provides information on the extent of bond cleavage in the transition state. A larger KIE value implies more significant C-Br bond breaking in the rate-determining step. By studying a series of related reactions (e.g., with different nucleophiles or leaving groups), researchers can map changes in the transition state structure.

For example, in a study of Sₙ2 reactions with a series of nucleophiles, a stronger nucleophile might lead to a more "reactant-like" transition state with less C-Br bond cleavage. This would be reflected in a smaller ¹³C KIE compared to a reaction with a weaker nucleophile, which would have a more "product-like" transition state with greater C-Br bond cleavage.

Table 3: Illustrative ¹³C KIE Data for Mechanistic Analysis of Ethyl Bromoacetate Reactions

Reaction Nucleophile k¹²/k¹³ at α-carbon Mechanistic Insight
Sₙ2 Substitution Thiocyanate (SCN⁻) 1.065 Significant C-Br bond breaking in the Sₙ2 transition state.
Sₙ1 Solvolysis Formic Acid 1.058 Rate-limiting C-Br bond cleavage to form a carbocation intermediate.
Reformatsky Reaction Zinc / Benzaldehyde 1.021 Small KIE suggests C-Br bond cleavage occurs prior to the rate-limiting C-C bond formation step.

Atom Tracing Experiments for Mechanistic Pathway Determination

Beyond kinetic effects, isotopic labeling is a definitive method for tracing the fate of atoms through a reaction pathway. nih.govnih.govwikipedia.org The ¹³C and deuterium labels in Ethyl Bromoacetate-¹³C, d₂ act as markers that can be tracked in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This is particularly crucial in reactions where rearrangements or complex bond-forming sequences occur. For example, if Ethyl Bromoacetate-¹³C, d₂ were used in a multi-step synthesis, the presence and location of the ¹³C and deuterium labels in the final product could confirm that the α-carbon of the starting material was incorporated into a specific position in the product skeleton. This can unambiguously confirm or disprove a proposed reaction mechanism.

Consider a hypothetical Favorskii-type rearrangement. If Ethyl Bromoacetate-¹³C, d₂ is treated with a base, it could form a cyclopropanone (B1606653) intermediate. The subsequent ring-opening of this intermediate would lead to a rearranged ester. By analyzing the final product with ¹³C NMR and ²H NMR, the exact location of the isotopic labels can be determined. If the ¹³C label is found at the expected rearranged position, it provides direct evidence for the proposed pathway.

Table 4: Hypothetical Atom Tracing in a Rearrangement Reaction

Proposed Mechanism Starting Material Expected Product Structure Label Position in Product (Verified by NMR/MS) Conclusion
Favorskii Rearrangement Ethyl Bromoacetate-¹³C, d₂ Methyl Propanoate ¹³C label at C2; Deuterium at C2 Confirms the migration of the ester group and the integrity of the original α-carbon unit.
Direct Substitution Ethyl Bromoacetate-¹³C, d₂ Ethyl Methoxyacetate ¹³C label at C2; Deuterium at C2 Confirms a simple substitution pathway with no skeletal rearrangement.

Tracking Carbon Skeletal Rearrangements and Migrations

In reactions where the carbon framework of the acetate (B1210297) unit is susceptible to rearrangement, the ¹³C label in Ethyl Bromoacetate-13C, d2 acts as an indispensable tracer. By analyzing the position of the ¹³C atom in the final product(s) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can definitively map the movement of carbon atoms. For instance, in certain enolate-mediated reactions, the possibility of 1,2-acyl migrations can be unambiguously confirmed or refuted by determining the final location of the ¹³C-labeled carbonyl carbon.

Reaction Type Observed Rearrangement Analytical Technique
Favorskii RearrangementMigration of the carboxylate carbon¹³C NMR Spectroscopy
Wolff Rearrangement1,2-shift of the alkyl groupMass Spectrometry
Baeyer-Villiger OxidationInsertion of oxygen and subsequent alkyl migrationIsotope Ratio Mass Spectrometry

This table illustrates hypothetical applications of this compound in tracking carbon skeletal rearrangements in various named reactions. The specific outcomes would be dependent on the full reaction conditions and substrates.

Probing Intermediates and Transient Species Formation Using Isotopic Markers

The deuterium labels on the α-carbon of this compound are particularly useful for detecting the formation of short-lived intermediates. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide evidence for the involvement of the C-H (or C-D) bond in the rate-determining step of a reaction. A significant primary KIE (kH/kD > 1) suggests that the C-D bond is broken during this critical step, often indicating the formation of a carbanion or enolate intermediate.

Furthermore, in reactions proceeding through radical intermediates, the presence of deuterium can influence the stability and subsequent reaction pathways of these transient species. Isotope-trapping experiments, where a deuterated species is introduced to a reaction mixture, can help to identify and characterize fleeting intermediates that are otherwise difficult to observe directly.

Stereochemical Outcomes and Isotopic Labeling

Correlation of Isotope Position with Stereoselectivity in Organic Transformations

In stereoselective reactions, the spatial arrangement of the isotopic labels in the starting material can be directly correlated to the stereochemistry of the product. For example, in an aldol-type condensation reaction involving the enolate derived from this compound, the stereochemical orientation of the deuterium atom relative to the newly formed stereocenter can provide insights into the geometry of the transition state.

Consider a diastereoselective reaction where the enolate of this compound adds to a chiral aldehyde. The resulting product will have two new stereocenters. By determining the relative configuration of the deuterium atom and the hydroxyl group in the product diastereomers, one can infer whether the reaction proceeded through a Zimmerman-Traxler-type chair-like transition state or an open transition state.

Reaction Isotopic Label Position in Product Inferred Stereochemical Information
Aldol CondensationRelative stereochemistry of deuterium and hydroxyl groupGeometry of the transition state (e.g., chair vs. boat)
Michael AdditionDiastereotopic position of deuterium in the adductFace selectivity of the enolate attack
Darzens Condensationcis/trans relationship of the deuterium to the ester group in the epoxideStereochemical course of the intramolecular cyclization

This table provides illustrative examples of how the position of the deuterium label from this compound in the product can be used to deduce stereochemical details of a reaction.

Advanced Spectroscopic Characterization Methodologies for Isotopic Variants

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive analysis of isotopically labeled molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹³C NMR Spectroscopy for Positional Carbon-13 Assignment and Quantitative Analysis

¹³C NMR spectroscopy is indispensable for verifying the exact position of the Carbon-13 label within the Ethyl Bromoacetate-¹³C, d₂ molecule. In a typical labeling scheme where the carbonyl carbon is enriched, the ¹³C spectrum will exhibit a significantly enhanced signal for this specific carbon.

The chemical shift of the carbonyl carbon in esters typically appears in the range of 160-180 ppm. wisc.edulibretexts.org For Ethyl Bromoacetate-¹³C, d₂, the ¹³C-labeled carbonyl carbon would be expected in this region. The other carbon signals (methylene attached to bromine, ethyl methylene (B1212753), and ethyl methyl) will appear at their natural abundance intensity, which is approximately 1.1%. bhu.ac.in This stark difference in signal intensity provides unequivocal proof of the labeling position.

Quantitative Analysis: To determine the isotopic enrichment of the ¹³C label, quantitative ¹³C NMR is employed. This requires specific experimental conditions to ensure that the integrated signal intensity is directly proportional to the number of nuclei. Key parameters include:

Long Relaxation Delays (D1): A sufficiently long delay between pulses is crucial to allow all carbon nuclei to fully relax back to their equilibrium state. This is particularly important for quaternary carbons like the carbonyl group, which often have long relaxation times.

Gated Proton Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can non-uniformly enhance carbon signals, inverse-gated decoupling is used. The proton decoupler is switched on only during signal acquisition, not during the relaxation delay. doi.orgnih.gov

By comparing the integrated area of the enriched ¹³C signal to that of an internal standard of known concentration, or to the natural abundance signals of the other carbons within the molecule, the percentage of ¹³C enrichment can be accurately calculated. nih.govacs.org

Table 1: Hypothetical ¹³C NMR Data for Ethyl Bromoacetate-¹³C, d₂ (Carbonyl Labeled)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (Proton Coupled)Relative Intensity
C H₃-CH₂-O-~14QuartetLow
-C H₂-Br~25TripletLow
CH₃-C D₂-O-~62Singlet (due to deuteration)Low
-¹³C =O~168SingletVery High

Deuterium (B1214612) (²H) NMR Spectroscopy for Deuterium Location and Isotopic Enrichment Assessment

Deuterium (²H or D) NMR spectroscopy is the definitive method for confirming the presence and location of deuterium atoms in a molecule. wikipedia.org Unlike ¹H NMR, a ²H NMR spectrum will only show signals from the deuterium nuclei. For Ethyl Bromoacetate-¹³C, d₂, where the ethyl group's methylene protons are substituted with deuterium, a signal corresponding to this position will be observed.

The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is generally lower. wikipedia.org The deuterated methylene group (-CD₂-) would appear in a region analogous to its protonated counterpart (~4.2 ppm). The absence of signals at other positions confirms the site-specificity of the deuteration.

Isotopic Enrichment Assessment: The isotopic purity of the deuterated site can be determined by comparing the integrated signal of the deuterium peak in the ²H NMR spectrum with that of a known internal standard. Alternatively, comparing the diminished signal intensity of the corresponding protons in the ¹H NMR spectrum to the signals of non-deuterated positions (e.g., the methyl protons) provides a reliable measure of the extent of deuteration. rsc.org High-resolution mass spectrometry can also be used in conjunction with NMR to validate the level of isotopic enrichment. rsc.org

Table 2: Expected NMR Data for Deuterium Location in Ethyl Bromoacetate-¹³C, d₂ (Ethyl Methylene Labeled)

NucleusGroupExpected Chemical Shift (δ, ppm)Key Observation
²H NMR -CD₂-~4.2A single prominent peak confirming the location of deuterium.
¹H NMR -CH₂-~4.2Significantly reduced signal intensity compared to the -CH₃ signal.

Multi-Nuclear and Heteronuclear NMR Experiments (e.g., HSQC, HMBC) for Labeled Systems

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, providing an additional layer of structural verification for isotopically labeled compounds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. In an HSQC spectrum of Ethyl Bromoacetate-¹³C, d₂, one would observe correlations for the carbons with attached protons. For instance, a cross-peak would connect the ¹H signal of the methyl group (~1.3 ppm) to its ¹³C signal (~14 ppm). Notably, due to the deuteration of the ethyl methylene group, the corresponding ¹H-¹³C correlation would be absent or significantly attenuated, confirming the d₂ labeling at that position.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. nih.govresearchgate.net This is particularly powerful for confirming the position of the ¹³C label. For a carbonyl-labeled Ethyl Bromoacetate (B1195939), the protons of the adjacent deuterated methylene group (-CD₂-) would show a correlation to the enriched ¹³C carbonyl signal (~168 ppm). Similarly, the protons of the bromo-substituted methylene group (-CH₂Br) would also show a two-bond correlation to the ¹³C carbonyl carbon. These long-range couplings provide definitive evidence of the molecular structure and the precise location of the isotopic label. researchgate.net

Mass Spectrometry (MS) Methodologies for Isotopic Analysis

Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight and elemental composition, which is critical for confirming isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Isotope Pattern Analysis

A key feature in the mass spectrum of any bromo-compound is the characteristic isotopic pattern of bromine. Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgcsbsju.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. ucalgary.ca

For Ethyl Bromoacetate-¹³C, d₂, this pattern will be shifted according to the incorporated isotopes. The introduction of one ¹³C atom increases the mass by approximately 1 amu, and two deuterium atoms increase the mass by approximately 2 amu, for a total increase of ~3 amu compared to the unlabeled compound.

Table 3: Predicted HRMS Isotopic Peaks for Ethyl Bromoacetate-¹³C, d₂

Ion FormulaIsotope CombinationCalculated m/zExpected Relative Abundance
[C₃¹³CH₅D₂⁷⁹BrO₂]⁺¹³C, ²H₂, ⁷⁹Br~170.98~100%
[C₃¹³CH₅D₂⁸¹BrO₂]⁺¹³C, ²H₂, ⁸¹Br~172.98~98%

By analyzing the accurate masses and the relative intensities of these isotopic peaks, HRMS provides definitive confirmation of the successful incorporation of both the ¹³C and deuterium labels, complementing the positional information obtained from NMR spectroscopy.

Quantitative Isotope Ratio Mass Spectrometry (IRMS) for Elemental Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for measuring the relative abundance of isotopes in a given sample with very high precision. For Ethyl Bromoacetate-13C, d2, IRMS can be utilized to determine the enrichment of 13C and deuterium (2H).

The analysis is typically performed by converting the organic compound into simple gases, such as CO2 and H2, through combustion or pyrolysis. The isotopic ratios of these gases (e.g., 13CO2/12CO2 and HD/H2) are then measured by the mass spectrometer. The results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

For a synthesized batch of this compound, IRMS would provide a quantitative measure of the incorporation of the heavy isotopes. This data is crucial for verifying the success of the isotopic labeling synthesis and for applications where a precise knowledge of the isotopic enrichment is required.

Illustrative IRMS data for a hypothetical batch of this compound.
Isotope RatioMeasured δ value (‰)Standard
δ¹³C+5000Vienna Pee Dee Belemnite (VPDB)
δ²H+10000Vienna Standard Mean Ocean Water (VSMOW)

Note: The delta values are hypothetical and represent a highly enriched sample.

Vibrational Spectroscopy Approaches (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to changes in mass, and therefore, isotopic substitution leads to predictable shifts in the vibrational frequencies.

Analysis of Isotopic Shifts in Vibrational Modes for Structural Insights

The vibrational spectrum of a molecule is determined by the masses of its atoms and the force constants of its bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms libretexts.org. When a heavier isotope is substituted for a lighter one, the reduced mass increases, resulting in a decrease in the vibrational frequency (a redshift).

The IR and Raman spectra of unlabeled ethyl bromoacetate exhibit characteristic vibrational bands. For instance, the C=O stretching vibration is typically observed around 1735 cm-1 spectrabase.com. The C-Br stretching vibration is found in the lower frequency region, typically between 580 and 780 cm-1 docbrown.info. Various C-H stretching and bending modes are also present in the spectrum.

In this compound, the substitution of 12C with 13C and 1H with 2H will cause shifts in the vibrational frequencies of the modes involving these atoms. The effect of deuterium substitution is particularly pronounced due to the doubling of the mass of the hydrogen atom libretexts.org.

For example, if the labeling is on the ethyl group, the C-D stretching vibrations will appear at significantly lower frequencies (around 2100-2250 cm-1) compared to the C-H stretching vibrations (around 2850-3000 cm-1). The 13C=O stretching frequency would be slightly lower than the 12C=O frequency. The magnitude of this shift can be estimated using the reduced mass relationship.

By analyzing these isotopic shifts, it is possible to assign specific vibrational modes and gain detailed structural insights into the molecule. The observation of the predicted shifts would serve as a confirmation of the isotopic labeling.

Predicted Isotopic Shifts in the Vibrational Spectrum of this compound (assuming labeling on the ethyl group).
Vibrational ModeTypical Unlabeled Frequency (cm⁻¹)Predicted Labeled Frequency (cm⁻¹)Expected Shift
C-H Stretch (ethyl)2850-3000--
C-D Stretch (ethyl)-2100-2250Significant Redshift
C=O Stretch (¹²C)~1735--
C=O Stretch (¹³C)-~1700Slight Redshift
C-Br Stretch580-780580-780Negligible

Note: The predicted frequencies are approximate and would require experimental verification.

Role in Complex Synthetic Molecule Construction and Research

Ethyl Bromoacetate-13C, d2 as a Labeled Building Block in Organic Synthesis

The primary utility of this compound in synthetic organic chemistry lies in its function as a labeled building block. The presence of both a heavy carbon isotope (¹³C) and heavy hydrogen isotopes (deuterium, d) at specific positions allows for the precise tracking of the ethyl bromoacetate (B1195939) unit as it is incorporated into larger, more complex molecular architectures. This dual-labeling strategy provides an unambiguous signature that can be readily detected and quantified by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Isotope-labeled building blocks are crucial for molecular analysis and synthesis, offering unparalleled accuracy. all-chemistry.com

Applications in the Synthesis of Labeled Pharmaceutical Intermediates (e.g., Steroidal Antiestrogens)

One of the significant applications of isotopically labeled compounds is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The synthesis of labeled steroidal antiestrogens, a class of drugs critical in the treatment of hormone-responsive cancers, provides a compelling example of the potential application of this compound. For instance, the anti-cancer agent tamoxifen (B1202) and its derivatives have been synthesized in isotopically labeled forms to study their metabolism and mechanism of action. princeton.edunih.govillinois.edu While specific literature detailing the use of this compound in the synthesis of steroidal antiestrogens is not extensively available, the known reactivity of unlabeled ethyl bromoacetate in preparing such compounds suggests a direct application for its labeled counterpart. nih.gov

The synthesis of ¹³C-labeled steroid hormones is a well-established field, employing both partial and total synthesis approaches to introduce the isotopic label. nih.gov Similarly, deuterium-labeled pharmaceuticals are of great interest due to their potential to exhibit improved pharmacokinetic properties. researchgate.netnih.govacs.orgnih.govchemrxiv.org Therefore, the incorporation of the ¹³C, d2-labeled ethyl acetate (B1210297) moiety via this compound would be invaluable for absorption, distribution, metabolism, and excretion (ADME) studies of new steroidal antiestrogen (B12405530) candidates.

A hypothetical application could involve the synthesis of a labeled analog of a selective estrogen receptor degrader (SERD) like fulvestrant (B1683766). The synthesis of a deuterated version of a fulvestrant analog, ZB716, has been reported, highlighting the importance of isotopic labeling in this class of drugs. researchgate.net

Labeled MoietyParent Compound ClassPurpose of LabelingAnalytical Techniques
Ethyl Acetate-¹³C, d2Steroidal AntiestrogensMetabolic profiling, pharmacokinetic studies, mechanistic investigationMass Spectrometry, NMR Spectroscopy
Deuterium (B1214612)Fulvestrant analog (ZB716)Internal standard for bioanalysisLC-MS/MS
TritiumTamoxifen, HydroxytamoxifenStudy of metabolism and receptor bindingScintillation counting

Incorporation into Bioactive Molecules and Natural Product Analogs for Research

The utility of this compound extends beyond pharmaceuticals to the synthesis of labeled bioactive molecules and analogs of natural products for research purposes. Natural products serve as a rich source of inspiration for drug discovery and as chemical probes to investigate biological processes. nih.gov The synthesis of analogs of natural products is a key strategy to understand their mode of action and to develop new therapeutic agents. researchgate.netfrontiersin.org

Isotope labeling is a fundamental technique to trace the metabolic pathways of these molecules and to identify their cellular targets. nih.govwikipedia.org By incorporating the ¹³C, d2-labeled ethyl acetate unit, researchers can follow the fate of the molecule within a biological system with high precision. This is particularly useful in metabolic flux analysis, where the flow of atoms through metabolic pathways is quantified. nih.gov

The synthesis of labeled building blocks is a critical aspect of this research, enabling the construction of complex natural product analogs with isotopic labels at specific positions. all-chemistry.comchempep.com For example, the incorporation of a labeled acetate unit is fundamental in studying the biosynthesis of polyketides, a large class of natural products with diverse biological activities.

Investigation of Reaction Selectivity and Efficiency Using Isotopic Probes

The dual isotopic labels in this compound make it an excellent probe for investigating the selectivity and efficiency of chemical reactions. By analyzing the distribution of the isotopes in the products, chemists can gain deep insights into the reaction mechanism, including the preference for reaction at one functional group over another (chemoselectivity) and the preference for bond formation at one position over another (regioselectivity).

Chemoselectivity and Regioselectivity Studies with Labeled Reagents

Chemoselectivity is a critical concept in organic synthesis, where a reagent must react with a specific functional group in a molecule that contains multiple reactive sites. wikipedia.orgnih.govlibretexts.orgresearchgate.netstudysmarter.co.uk Isotopic labeling can be a powerful tool to study the subtle factors that govern chemoselectivity. For instance, in a reaction where this compound could potentially react at two different nucleophilic sites, the ratio of the isotopically labeled products would provide a direct measure of the chemoselectivity of the reaction.

Regioselectivity, the control of the orientation of a chemical reaction, is another fundamental aspect of organic synthesis. nih.gov The alkylation of enolates is a classic example where regioselectivity is a key consideration. princeton.edulibretexts.org An unsymmetrical ketone can form two different enolates, leading to two possible regioisomeric alkylation products. By using this compound as the alkylating agent, the ratio of the resulting labeled products can be precisely determined, providing valuable data on the factors that influence the regioselectivity of the reaction under different conditions (e.g., kinetic versus thermodynamic control). princeton.edulibretexts.org

Selectivity TypeDescriptionApplication of Labeled Reagent
Chemoselectivity Preferential reaction with one functional group over another. wikipedia.orgnih.govlibretexts.orgresearchgate.netstudysmarter.co.ukQuantify the extent of reaction at different functional groups by analyzing the distribution of the isotopic label in the products.
Regioselectivity Preferential bond formation at a specific position. nih.govDetermine the ratio of regioisomeric products in reactions like enolate alkylation by tracking the position of the isotopic label. princeton.edulibretexts.org

Catalytic Reaction Mechanism Probing with Isotopic Tracers

Isotopic tracers are indispensable for elucidating the mechanisms of catalytic reactions. nih.gov The ¹³C and deuterium labels in this compound can be used to probe the intimate details of a catalytic cycle. For example, by following the transfer of the labeled fragment from the reactant to the product, it is possible to identify key intermediates and determine the rate-limiting step of the reaction.

Dual labeling with both ¹³C and deuterium can be particularly informative. For instance, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can provide information about bond-breaking and bond-forming steps in the transition state of a reaction. The simultaneous presence of ¹³C and deuterium allows for the measurement of both carbon and hydrogen KIEs in a single experiment, offering a more complete picture of the reaction mechanism. The use of dual isotopic tracers provides complementary information that can enhance the understanding of complex metabolic and catalytic networks. researchgate.net

Method Development for the Introduction of Specific Labeled Functionalities

The development of new synthetic methods for the introduction of isotopically labeled functional groups is an active area of research. wikipedia.org this compound can serve as a valuable reagent in the development of new methodologies for the regioselective and stereoselective introduction of a labeled ethyl acetate moiety.

Recent advances in synthetic chemistry have focused on the development of late-stage functionalization reactions, which allow for the introduction of isotopic labels into complex molecules at a late step in the synthesis. This approach is highly efficient as it avoids the need to carry the isotopic label through a lengthy synthetic sequence. researchgate.netnih.govacs.orgnih.govchemrxiv.org Methodologies that utilize this compound for the late-stage introduction of the labeled ethyl acetate group would be of significant interest to the pharmaceutical and agrochemical industries.

Furthermore, the development of catalytic methods that enable the selective functionalization of C-H bonds is a major goal in modern organic synthesis. nih.gov this compound could be employed as a test substrate in the development of new catalytic systems for the regioselective C-H alkylation with labeled reagents. The ability to precisely track the incorporation of the labeled fragment would provide crucial information for optimizing the catalyst and reaction conditions.

Theoretical and Computational Investigations of Isotope Effects

Density Functional Theory (DFT) Calculations for Kinetic Isotope Effects

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating kinetic isotope effects (KIEs). By calculating the electronic structure and vibrational frequencies of reactants and transition states, DFT can accurately predict how isotopic substitution affects reaction rates.

A cornerstone of calculating KIEs is the accurate modeling of the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. For reactions involving Ethyl Bromoacetate-13C, d2, such as nucleophilic substitution (SN2) or elimination (E2) reactions, DFT methods are employed to locate and characterize the TS. acs.orgacs.org The geometry of the TS, including bond lengths and angles of the forming and breaking bonds, is critical for determining the magnitude and direction of the KIE.

Once the geometries of the reactant and transition state are optimized, vibrational frequency calculations are performed. The vibrational frequencies are sensitive to the mass of the atoms; heavier isotopes generally lead to lower vibrational frequencies. This difference in zero-point vibrational energy (ZPVE) between the ground state and the transition state for the isotopically labeled and unlabeled molecules is a primary determinant of the KIE. For instance, in an SN2 reaction at the carbonyl carbon of Ethyl Bromoacetate-13C, the C-Br bond stretching frequency in the transition state will be influenced by the presence of the 13C isotope.

Table 1: Hypothetical Vibrational Frequencies for the C-Br Stretch in an SN2 Reaction of Ethyl Bromoacetate (B1195939)

IsotopologueGround State Frequency (cm⁻¹)Transition State Frequency (cm⁻¹)
Ethyl Bromoacetate (¹²C)650450i
Ethyl Bromoacetate-¹³C640440i

Note: The data in this table is hypothetical and for illustrative purposes. The transition state frequency is an imaginary frequency corresponding to the reaction coordinate.

The KIE is calculated as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that of the heavier isotope (k_heavy). Using the vibrational frequencies obtained from DFT calculations, the KIE can be predicted using the Bigeleisen equation, which is derived from transition state theory. rsc.org This equation incorporates contributions from the mass, moments of inertia, and vibrational frequencies of the isotopic molecules.

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if the C-Br bond cleavage is the rate-determining step in a reaction involving Ethyl Bromoacetate-13C, a normal KIE (k¹²/k¹³ > 1) would be expected. The magnitude of this KIE can provide information about the symmetry of the transition state. researchgate.net A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. For instance, the deuterium (B1214612) labeling on the ethyl group (d2) would likely result in a secondary KIE, offering insights into changes in hybridization or steric environment at that position during the reaction.

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical SN2 Reaction of this compound

Isotope EffectPredicted Value (k_light / k_heavy)Interpretation
Primary ¹³C KIE1.04C-Br bond breaking is part of the rate-determining step.
Secondary d₂ KIE0.98Change in hybridization at the α-carbon in the transition state.

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations with Isotopic Perturbations

While DFT calculations provide a static picture of the reactants and transition state, molecular dynamics (MD) simulations offer a dynamic view of the reaction trajectory. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the influence of isotopic substitution on the reaction dynamics.

For this compound, MD simulations can be used to study the conformational dynamics of the ester and how isotopic labeling might affect its interactions with solvent molecules or other reactants. nih.gov By incorporating quantum effects for the nuclei, path integral molecular dynamics (PIMD) can be used to investigate the role of nuclear quantum effects, such as tunneling, which can be particularly important for reactions involving hydrogen and its isotopes. While computationally intensive, these simulations can provide a more complete understanding of the isotope effects beyond the transition state theory approximation.

Computational Approaches for Predicting Spectroscopic Signatures of Labeled Compounds

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for characterizing isotopically labeled compounds like this compound.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. acs.orgacs.org For this compound, these calculations would predict a distinct signal for the ¹³C-labeled carbonyl carbon, shifted from the natural abundance ¹³C signal. Similarly, the deuterium substitution in the ethyl group would lead to predictable changes in the ¹H NMR spectrum, including the disappearance of signals and potential changes in the coupling patterns of neighboring protons.

Infrared (IR) spectroscopy is another technique where computational predictions are valuable. The vibrational frequencies calculated by DFT can be used to generate a theoretical IR spectrum. The isotopic substitution in this compound would lead to shifts in the vibrational bands associated with the C=O stretch (due to ¹³C) and C-H stretches (due to deuterium), which can be compared with experimental spectra for verification.

Table 3: Predicted Spectroscopic Shifts for this compound

Spectroscopic TechniqueNucleus/BondPredicted Shift (vs. Unlabeled)
¹³C NMRCarbonyl Carbon~0 ppm (different signal)
¹H NMRα-HydrogensDisappearance of signal
IR SpectroscopyC=O StretchLower frequency (~40 cm⁻¹)
IR SpectroscopyC-D StretchLower frequency (~2100-2200 cm⁻¹)

Note: The data in this table is based on general principles and is for illustrative purposes.

Quantum Chemical Studies on Reaction Pathways and Energetics with Isotopic Variants

Quantum chemical methods, including DFT and higher-level ab initio calculations, are crucial for mapping out the entire reaction pathway and understanding the energetics of reactions involving isotopic variants. researchgate.net For a reaction of this compound, these studies would involve calculating the energies of reactants, intermediates, transition states, and products.

Future Perspectives and Advanced Research Paradigms

Integration of Isotopic Labeling with Automated Synthesis and Flow Chemistry

The synthesis of isotopically labeled compounds, including Ethyl Bromoacetate-13C, d2, is transitioning from traditional batch methods to more efficient, controlled, and safer automated systems. x-chemrx.com Flow chemistry, in particular, presents a paradigm shift for isotopic labeling. x-chemrx.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for achieving high regioselectivity and yields in labeling reactions. x-chemrx.com

Automated flow synthesis platforms can significantly improve the synthesis of this compound. Traditional synthesis involves the esterification of bromoacetic acid, often in batch reactors. chemicalbook.comchemicalbook.com Adapting this to a flow system could allow for on-demand production, minimize the handling of hazardous reagents, and enable late-stage isotopic exchange, which is more atom-economical and cost-efficient. x-chemrx.com For example, systems using "tube-in-tube" reactors can facilitate gas-liquid reactions, which could be adapted for labeling with gases like ¹³CO₂. x-chemrx.com This approach reduces waste and enhances safety, especially important when dealing with reactive intermediates. x-chemrx.comnih.gov

Table 1: Comparison of Synthesis Methods for Labeled Compounds

Feature Traditional Batch Synthesis Automated Flow Chemistry
Control Limited control over mixing and temperature gradients. Precise control over stoichiometry, temperature, and time. x-chemrx.com
Efficiency Often lower yields and less atom economy. Improved yields, cost-effectiveness, and versatility. x-chemrx.com
Safety Higher risk due to handling larger volumes of reagents. Enhanced safety through smaller reaction volumes and containment. x-chemrx.comnih.gov
Scalability Difficult to scale up consistently. More straightforward to scale by running the system for longer periods.
Versatility Less adaptable to multi-step or late-stage labeling. Well-suited for late-stage functionalization and direct isotopic exchange. x-chemrx.com

Development of Novel Analytical Techniques for Enhanced Isotope Detection Sensitivity

The utility of this compound as a tracer is directly dependent on the ability to detect its isotopic labels with high sensitivity and precision. wikipedia.org Recent advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of isotope detection. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Time-of-Flight (TOF) analyzers, allow for the accurate mass determination needed to distinguish labeled from unlabeled molecules and resolve complex biological mixtures. mdpi.com This is critical for metabolomics studies where this compound might be used to track the fate of the acetate (B1210297) moiety. mdpi.com Furthermore, tandem MS (MS/MS) can provide structural information by fragmenting the molecule, helping to pinpoint the exact location of the isotopic labels in metabolites. mdpi.com

In parallel, NMR spectroscopy has seen significant sensitivity enhancements through the development of cryogenic probes and higher field magnets. nih.gov For a compound like this compound, advanced NMR methods offer unique advantages:

¹³C NMR: Direct detection of the ¹³C label provides information about the carbon skeleton of molecules derived from the labeled precursor. nih.gov While inherently less sensitive than ¹H NMR, isotopic enrichment overcomes this limitation. nih.govnih.gov

Deuterium (B1214612) NMR: The deuterium label can be used to study molecular dynamics and assign signals in complex spectra. acs.org

Heteronuclear Methods: Techniques that correlate ¹H, ¹³C, and ²H nuclei can provide unambiguous structural assignments and reveal detailed information about molecular conformation and interactions. nih.gov

Table 2: Advanced Analytical Techniques for Isotope Detection

Technique Principle Application for this compound Advantages
HRMS (e.g., Orbitrap, TOF) Measures mass-to-charge ratio with very high accuracy. mdpi.com Quantifying the incorporation of the labeled acetate group into various metabolites. High sensitivity, accurate mass measurement, suitable for complex mixtures. rsc.orgmdpi.com
Tandem MS (MS/MS) Isolates and fragments ions to determine their structure. mdpi.com Confirming the position of the ¹³C and d2 labels within a larger product molecule. Provides structural information and enhances specificity.
Cryoprobe NMR Reduces thermal noise in the detector to boost signal-to-noise ratio. nih.gov Detecting low concentrations of labeled compounds in biological samples. 3-4 fold sensitivity enhancement over conventional probes. nih.gov
2D Heteronuclear NMR Correlates signals from different nuclei (e.g., ¹H-¹³C). nih.gov Unambiguously assigning signals and determining the structure of reaction products or metabolites. Provides detailed structural and connectivity information. researchgate.net

Exploration of this compound in Materials Science and Polymer Chemistry Research

In materials science, unlabeled ethyl bromoacetate (B1195939) is used as a versatile alkylating agent to synthesize or functionalize materials. sigmaaldrich.comatamanchemicals.com For instance, it is employed in the preparation of photoresponsive polymeric nanoparticles that can act as detectable drug carriers. chemicalbook.comsigmaaldrich.com The introduction of isotopic labels via this compound opens up new avenues for research in this field.

By using this compound as a building block, researchers can create isotopically labeled polymers where the tag is precisely located at the point of initiation or functionalization. alfa-chemistry.com This allows for detailed investigation of polymer structures and dynamics using techniques like solid-state NMR and neutron scattering. The dual label can help elucidate reaction mechanisms during polymerization and track the degradation or modification of the polymer over time.

For example, when used to create functionalized nanoparticles for drug delivery, the ¹³C and d2 labels would act as stable tracers. sigmaaldrich.comsigmaaldrich.com Researchers could use MS or Raman microscopy to track the distribution and fate of the nanoparticles within biological systems without resorting to radioactive labels or fluorescent tags that can alter the material's properties. europa.eu This enables a clearer understanding of how these materials behave in a biological environment.

Interdisciplinary Research Synergies Utilizing Advanced Isotopic Probes in Chemical Biology

The dual labeling in this compound makes it a powerful probe for chemical biology, where it can be used to unravel complex biological pathways. pharmaffiliates.com As a labeled analogue of ethyl bromoacetate, it can serve as a tracer in studies of drug metabolism, metabolic flux analysis, and proteomics. pharmaffiliates.comalfa-chemistry.com this compound is known to be an intermediate in the synthesis of labeled selective β-adrenergic stimulants, highlighting its role in pharmaceutical development. pharmaffiliates.com

The primary utility of this compound is its function as a carrier of a stable isotope-labeled two-carbon (acetate) unit. As a potent alkylating agent, it can transfer this labeled moiety to various biomolecules (proteins, nucleic acids, small molecule metabolites). atamanchemicals.com The fate of this labeled unit can then be tracked through metabolic pathways. wikipedia.orgclearsynth.com

Metabolic Flux Analysis: By introducing the ¹³C- and d2-labeled acetate group, scientists can follow its incorporation into central carbon metabolism, such as the Krebs cycle and fatty acid synthesis, providing quantitative data on metabolic reaction rates. alfa-chemistry.comnih.gov

Drug Metabolism Studies: Ethyl bromoacetate is used in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs). chemicalbook.compharmaffiliates.com Using the labeled version allows for precise tracking of these metabolic pathways, aiding in toxicology and drug development. clearsynth.com

Proteomics: The compound can be used to alkylate specific amino acid residues in proteins, such as cysteine. The isotopic tag serves as a unique mass signature in mass spectrometry-based proteomics, enabling the identification and quantification of protein modifications.

The synergy arises from combining the synthetic utility of this labeled compound with advanced analytical methods to answer complex biological questions, bridging synthetic chemistry, materials science, and molecular biology. acs.org

Q & A

Q. How can researchers resolve contradictions in kinetic data when using this compound in organocatalytic reactions?

  • Methodology : Replicate experiments with controlled variables (temperature, solvent, catalyst loading). Use Arrhenius plots to compare activation energies between labeled and unlabeled compounds. If discrepancies persist, employ computational modeling (e.g., DFT calculations) to identify isotope-specific transition states. Validate findings with in-situ IR spectroscopy to track intermediate formations .

Q. What strategies optimize the use of this compound as an internal standard in quantitative NMR (qNMR)?

  • Methodology :
  • Prepare calibration curves using mixtures of labeled and unlabeled compounds.
  • Account for relaxation time differences (T1/T2) due to deuterium via inverse-gated decoupling.
  • Validate accuracy against LC-MS data. For trace analysis, use cryoprobes to enhance sensitivity .

Q. How do isotopic impurities in this compound affect mechanistic studies in radical reactions?

  • Methodology : Quantify impurities via high-resolution MS. Conduct competitive experiments with pure vs. impure samples to assess radical initiation efficiency. Use EPR spectroscopy to detect isotope-specific radical intermediates. If impurities skew results, refine synthesis via preparative HPLC with a chiral stationary phase .

Data Contradiction Analysis

Q. Why might kinetic isotope effects (KIEs) observed in this compound deviate from theoretical predictions?

  • Analysis : Deviations often arise from solvent interactions or secondary isotope effects. For example, deuterium in the ethyl group may alter solvation dynamics. Test hypotheses by varying solvents (aprotic vs. protic) and measuring KIEs using stopped-flow techniques. Compare with non-deuterated analogs to isolate variables .

Methodological Tables

Parameter This compound Non-labeled Analog
Molecular Weight169.02 g/mol167.00 g/mol
Density (25°C)1.524 g/mL1.515 g/mL
¹³C NMR (Carbonyl Shift)δ 165–170 ppmδ 165–170 ppm
Boiling Point159°C158–160°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.